Cas no 2445793-38-2 (N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide)

N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26675498
- 2445793-38-2
- N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide
- N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide
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- MDL: MFCD32692218
- Inchi: 1S/C20H20N2O/c1-14(21)16-8-6-15(7-9-16)13-22-20(23)19-11-10-17-4-2-3-5-18(17)12-19/h2-12,14H,13,21H2,1H3,(H,22,23)
- InChI Key: DBSUPQFZNZMDOZ-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=C2C=CC=CC2=C1)NCC1C=CC(=CC=1)C(C)N
Computed Properties
- Exact Mass: 304.157563266g/mol
- Monoisotopic Mass: 304.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 55.1Ų
N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26675498-10g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 10g |
$3929.0 | 2023-09-12 | ||
Enamine | EN300-26675498-2.5g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 2.5g |
$1791.0 | 2023-09-12 | ||
Enamine | EN300-26675498-0.05g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 0.05g |
$768.0 | 2023-09-12 | ||
Enamine | EN300-26675498-0.1g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 0.1g |
$804.0 | 2023-09-12 | ||
Enamine | EN300-26675498-5.0g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 5g |
$2650.0 | 2023-05-30 | ||
Enamine | EN300-26675498-1g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 1g |
$914.0 | 2023-09-12 | ||
Enamine | EN300-26675498-0.25g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 0.25g |
$840.0 | 2023-09-12 | ||
Enamine | EN300-26675498-5g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 5g |
$2650.0 | 2023-09-12 | ||
Enamine | EN300-26675498-1.0g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 1g |
$914.0 | 2023-05-30 | ||
Enamine | EN300-26675498-0.5g |
N-{[4-(1-aminoethyl)phenyl]methyl}naphthalene-2-carboxamide |
2445793-38-2 | 0.5g |
$877.0 | 2023-09-12 |
N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide
Comprehensive Overview of N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide (CAS No. 2445793-38-2)
N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide (CAS No. 2445793-38-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound, often abbreviated for convenience in scientific literature, belongs to the class of naphthalene carboxamides, which are known for their versatile applications in drug discovery and material science. Researchers are particularly interested in its potential as a small-molecule modulator for targeted therapies, given its aminoethylphenyl and naphthalene moieties.
The chemical structure of N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide features a naphthalene ring linked to a carboxamide group, which is further substituted with a phenylmethyl group bearing an aminoethyl side chain. This arrangement provides a balanced combination of hydrophobicity and hydrogen-bonding capacity, making it a promising candidate for protein-ligand interactions. Recent studies have explored its role in enzyme inhibition and receptor binding, aligning with the growing demand for precision medicine solutions.
In the context of current biomedical research trends, this compound has been investigated for its potential in addressing neurodegenerative diseases and inflammatory disorders. Its ability to cross the blood-brain barrier (BBB) has sparked interest in central nervous system (CNS) drug development, a hot topic in 2024 due to the rising prevalence of conditions like Alzheimer’s and Parkinson’s. Additionally, its synthetic accessibility and structural tunability make it a valuable scaffold for medicinal chemistry optimizations.
From a synthetic chemistry perspective, CAS No. 2445793-38-2 is typically prepared via amide coupling reactions between naphthalene-2-carboxylic acid derivatives and 4-(1-aminoethyl)benzylamine. The process often employs carbodiimide-based coupling agents, such as EDC or DCC, under mild conditions to preserve the integrity of the aminoethyl functionality. Purification is commonly achieved through column chromatography or recrystallization, ensuring high purity for research applications.
The compound’s physicochemical properties, including its logP (lipophilicity) and pKa, have been computationally modeled to predict its ADME (Absorption, Distribution, Metabolism, Excretion) profile. These insights are critical for drug design, particularly in the era of AI-driven molecular modeling, where researchers leverage tools like AlphaFold and quantum mechanical calculations to accelerate discovery. Such advancements align with the broader shift toward computational pharmacology, a field gaining traction in academic and industrial labs.
Beyond therapeutics, N-{4-(1-aminoethyl)phenylmethyl}naphthalene-2-carboxamide has potential applications in material science. Its aromatic stacking capabilities make it a candidate for designing organic semiconductors or fluorescent probes, addressing the demand for sustainable electronics. This dual utility underscores its relevance in interdisciplinary research, bridging gaps between chemistry, biology, and engineering.
In summary, CAS No. 2445793-38-2 represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug discovery to advanced materials—reflect the compound’s adaptability to cutting-edge scientific challenges. As the scientific community continues to explore its potential, this molecule stands as a testament to the power of rational molecular design in addressing global health and technological needs.
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